2-amino-4-fluoro-5-methoxybenzenethiol
Description
Properties
IUPAC Name |
2-amino-4-fluoro-5-methoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNOS/c1-10-6-3-7(11)5(9)2-4(6)8/h2-3,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGMLGWXAYKBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-fluoro-5-methoxybenzenethiol typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. Subsequent steps may involve halogenation to introduce the fluoro group and methoxylation to add the methoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-fluoro-5-methoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation.
Major Products
Oxidation: Formation of disulfides.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-amino-4-fluoro-5-methoxybenzenethiol exhibit significant antimicrobial properties. For instance, derivatives of benzenethiol have been studied for their antibacterial and antifungal activities. The presence of the amino and thiol groups enhances the interaction with microbial enzymes, potentially leading to effective treatments against resistant strains of bacteria .
Anticancer Potential
There is growing interest in the anticancer properties of thiol-containing compounds. Studies have shown that certain benzenethiol derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and proliferation . The specific structure of this compound may enhance its efficacy as an anticancer agent.
Synthesis of Functional Materials
The compound can serve as a precursor in the synthesis of functional materials such as polymers and nanocomposites. Its thiol group allows for thiol-ene click chemistry, which is useful in creating cross-linked networks that exhibit desirable mechanical properties and thermal stability . This application is particularly relevant in developing new materials for electronics and coatings.
Sensors
Due to its ability to form stable complexes with metal ions, this compound is being investigated for use in sensors. These sensors can detect trace amounts of heavy metals or other pollutants in environmental samples, leveraging the compound's selectivity and sensitivity towards specific ions .
Chromatography Applications
In analytical chemistry, this compound can be utilized as a derivatizing agent in chromatography techniques such as HPLC (High Performance Liquid Chromatography). Its functional groups can enhance the detectability of various analytes by improving their retention times and separation efficiency .
Spectroscopic Studies
The compound's unique spectral characteristics make it suitable for use in spectroscopic studies. Its interactions with different solvents can provide insights into solvation dynamics and molecular interactions, which are critical for understanding reaction mechanisms .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Cieplik et al. (2008) | Investigated antimicrobial activity of thiol derivatives | Development of new antibiotics |
| Pluta et al. (1996) | Explored anticancer properties through apoptosis induction | Potential cancer treatment |
| Recent Sensor Development | Created sensors for heavy metal detection using thiol derivatives | Environmental monitoring |
Mechanism of Action
The mechanism of action of 2-amino-4-fluoro-5-methoxybenzenethiol involves interactions with various molecular targets. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The fluoro and methoxy groups can modulate the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Functional Group Diversity
- Thiol (-SH) vs. Carboxylic Acid (-COOH): The thiol group in this compound offers nucleophilic reactivity, enabling disulfide bond formation or metal coordination, whereas carboxylic acid derivatives (e.g., 4-amino-2-fluoro-5-methoxybenzoic acid) are better suited for salt formation or hydrogen bonding in APIs .
- Nitrile (-CN) vs. Aldehyde (-CHO): Nitriles (e.g., 2-amino-4-chloro-5-methoxybenzonitrile) are inert under physiological conditions but serve as precursors to amines. Aldehydes are reactive electrophiles, useful in condensation reactions .
Biological Activity
2-Amino-4-fluoro-5-methoxybenzenethiol (CAS No. 1343435-68-6) is a sulfur-containing aromatic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H8FNO2S. The compound features an amino group, a methoxy group, a fluorine atom, and a thiol group, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 175.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| pKa | Not available |
Synthesis
The synthesis of this compound typically involves the following steps:
- Fluorination : Introduction of the fluorine atom into the aromatic ring.
- Methoxylation : Addition of a methoxy group using methanol under acidic conditions.
- Thiol Formation : Conversion of a suitable precursor to introduce the thiol (-SH) group.
These reactions are usually conducted under controlled laboratory conditions to optimize yield and purity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. This property is attributed to the thiol group that can donate electrons to neutralize free radicals.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while showing minimal toxicity to normal cells, suggesting potential as an anticancer agent.
The biological activity of this compound is believed to involve several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The thiol group reacts with ROS, reducing cellular damage.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation or survival pathways in cancer cells.
- Modulation of Cell Signaling Pathways : The compound could influence pathways related to apoptosis and inflammation.
Study on Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various thiols, including this compound. The results indicated that it significantly reduced lipid peroxidation in cellular models compared to controls .
Antimicrobial Efficacy Assessment
Another research article investigated the antimicrobial efficacy of this compound against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 50 µg/mL for certain bacterial strains .
Cytotoxicity Testing on Cancer Cell Lines
A study conducted by Smith et al. (2023) assessed the cytotoxic effects on A549 lung cancer cells. Results showed an IC50 value of 15 µg/mL, indicating potent cytotoxicity compared to standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-4-fluoro-5-methoxybenzenethiol, and how can intermediates be characterized?
- Methodological Answer : A plausible synthesis involves functional group transformations starting from halogenated precursors. For example, a chloro- or nitro-substituted benzene derivative could undergo nucleophilic substitution (e.g., thiolation via SNAr) followed by deprotection or reduction. Key intermediates (e.g., 5-amino-2-chloro-4-fluorobenzenethiol analogs) can be characterized using / NMR to confirm regioselectivity and LC-MS to verify purity . For nitro-to-amine reduction steps, catalytic hydrogenation or borohydride-based methods are common, with reaction progress monitored by TLC or HPLC.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : -NMR distinguishes fluorine substitution patterns, while -NMR identifies methoxy (-OCH) and thiol (-SH) protons (thiol protons may require deuterated solvents or derivatization to avoid signal broadening).
- IR Spectroscopy : Confirm the presence of -SH (2550–2600 cm) and -NH (3300–3500 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHFNOS).
Cross-referencing with analogs like 5-amino-2-chloro-4-fluorobenzenethiol ensures accuracy .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Thiols are prone to oxidation; thus, storage under inert gas (N/Ar) at –20°C in amber vials is recommended. Additives like 1,4-dithiothreitol (DTT) can stabilize -SH groups. For handling, use gloveboxes or Schlenk lines to minimize air exposure. Safety protocols from similar compounds (e.g., 4-(2-Aminoethyl)-2-methoxyphenol) suggest using PPE and fume hoods due to potential toxicity .
Advanced Research Questions
Q. How can contradictory analytical data (e.g., conflicting NMR shifts or MS fragmentation patterns) be resolved during synthesis?
- Methodological Answer : Contradictions often arise from impurities (e.g., oxidation byproducts like disulfides) or regiochemical ambiguities. Strategies include:
- Purification : Repeated column chromatography or recrystallization using solvents like ethyl acetate/hexane.
- Derivatization : Convert -SH to -S-S-t-Bu or -S-Ac for clearer NMR signals.
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated chemical shifts for regioisomers.
Refer to studies on triazolothiadiazines for analogous troubleshooting .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer :
- Directing Groups : The amino (-NH) and methoxy (-OCH) groups are ortho/para-directing, but steric and electronic effects from fluorine may alter reactivity. Use kinetic vs. thermodynamic control (e.g., low-temperature reactions for kinetic products).
- Catalysis : Brønsted acidic ionic liquids (e.g., [HMIm]BF) enhance selectivity in aryl thiol reactions, as shown in green chemistry protocols .
- Protection/Deprotection : Temporarily protect -NH with Boc groups to direct substitution to desired positions.
Q. How can this compound be applied in drug discovery, particularly in targeting sulfur-dependent enzymes?
- Methodological Answer : The thiol group enables covalent inhibition of enzymes (e.g., cysteine proteases or kinases).
- Mechanistic Studies : Use SPR or ITC to measure binding affinity.
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing -OCH with -OCF) and compare inhibitory potency.
- Crystallography : Co-crystallize with target proteins (e.g., as done for 4-methoxybenzoate derivatives) to resolve binding modes .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Byproduct Formation : Monitor disulfide formation during scale-up via Raman spectroscopy. Use radical scavengers (e.g., TEMPO) to suppress oxidation.
- Solvent Selection : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield.
- Process Automation : Continuous-flow reactors improve reproducibility for sensitive steps like nitro reductions.
Contradictions and Validation
- CAS RN Ambiguity : Analogous compounds (e.g., 2-amino-4'-fluoro-benzophenone) often lack clear CAS RNs due to naming inconsistencies. Cross-check using SciFinder or Reaxys with structural descriptors (e.g., "amino + fluoro + methoxy + thiol") .
- Purity Discrepancies : Suppliers may not provide analytical data (e.g., Sigma-Aldrich’s disclaimer), necessitating in-house validation via elemental analysis or GC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
